1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)-
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Overview
Description
1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes or ketones with pyrrole under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2,3-dimethyl-1-(1-naphthalenylmethyl)-: Similar structure but with different substituents.
1H-Pyrrole, 2,3-bis(2-methyl-2-butenyl)-1-(1-naphthalenylmethyl)-: Another analog with variations in the substituent groups.
Uniqueness
1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
824421-69-4 |
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Molecular Formula |
C25H29N |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2,3-bis(3-methylbut-2-enyl)-1-(naphthalen-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C25H29N/c1-19(2)12-14-22-16-17-26(25(22)15-13-20(3)4)18-23-10-7-9-21-8-5-6-11-24(21)23/h5-13,16-17H,14-15,18H2,1-4H3 |
InChI Key |
MRRVFTNZVJQPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(N(C=C1)CC2=CC=CC3=CC=CC=C32)CC=C(C)C)C |
Origin of Product |
United States |
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